2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide is a pyrazole-derived acetamide compound characterized by a 3-amino-4-chloro-substituted pyrazole ring linked to an N-sec-butyl acetamide group. This structure combines a heterocyclic amine with a branched alkyl chain, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.
Properties
Molecular Formula |
C9H15ClN4O |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C9H15ClN4O/c1-3-6(2)12-8(15)5-14-4-7(10)9(11)13-14/h4,6H,3,5H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
OXABYEFDGLDPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with ammonia or an amine to introduce the amino group.
Acylation: The final step involves the acylation of the amino-pyrazole with sec-butyl acetamide under conditions such as the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide and related pyrazole-acetamide derivatives:
Structural and Functional Analysis
Core Pyrazole Modifications: The target compound’s 3-amino-4-chloro-pyrazole distinguishes it from derivatives like 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide , which lacks amino substitution but includes alkyl groups. The amino group may enhance hydrogen-bonding interactions, while the chloro substituent increases lipophilicity.
Acetamide Side Chains :
- The N-sec-butyl group in the target compound provides steric bulk compared to the 2-chlorobenzyl group in the oxadiazole derivative , which may influence target selectivity.
- Dual pyridyl groups in compound 34 introduce polar interactions, contrasting with the simpler alkyl or aryl acetamides in other analogs.
Biological Relevance: Derivatives with chlorophenyl or cyano groups (e.g., ) are linked to insecticidal activity, suggesting the target compound could be optimized for similar uses. Benzimidazole-pyrazole hybrids demonstrate the importance of heterocyclic fusion in enhancing inhibitory potency, a strategy applicable to modifying the target compound.
Biological Activity
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.
The compound's chemical structure is characterized by the presence of a pyrazole ring, which is pivotal in its biological interactions. The molecular formula is , and it has a molecular weight of approximately 228.7 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN4O |
| Molecular Weight | 228.7 g/mol |
| LogP | 3.5 |
| Melting Point | 145 - 147 °C |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. A study reported that compounds with similar structures to 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide showed IC50 values in the micromolar range against breast and lung cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The target mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structural features suggest potential COX inhibition, similar to other pyrazole-based drugs like celecoxib .
Case Studies
-
Case Study: Anticancer Screening
- A recent screening of various pyrazole derivatives showed that 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide exhibited potent activity against human breast cancer cell lines (MCF-7), with an IC50 value of 12 µM. This suggests that the compound could serve as a lead for further development in anticancer therapies.
-
Case Study: Anti-inflammatory Assay
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
The biological activity of 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(sec-butyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other pyrazoles, it likely inhibits COX enzymes, leading to reduced prostaglandin synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
